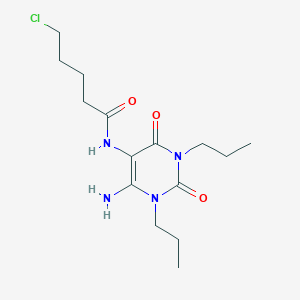
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has been shown to exhibit promising results in preclinical studies.
作用机制
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is not fully understood. However, it has been proposed that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide binds to mutant p53, a protein that is commonly found in cancer cells, and restores its function. Mutant p53 is known to promote cancer cell growth and survival. By restoring the function of p53, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide inhibits cancer cell growth and induces apoptosis.
生化和生理效应
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to have several biochemical and physiological effects. It has been reported to upregulate the expression of p53 target genes, which are involved in cell cycle arrest and apoptosis. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes inflammation and cancer cell survival. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been reported to inhibit the activity of HDACs, enzymes that are involved in gene expression regulation.
实验室实验的优点和局限性
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to exhibit low toxicity in preclinical studies. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has a short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for the research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. One direction is to investigate the efficacy of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to develop more potent analogs of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide that exhibit increased solubility and longer half-life. In addition, further studies are needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide and its potential use in the treatment of cancer.
Conclusion:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is a promising anticancer agent that has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide should focus on investigating its efficacy in combination with other anticancer agents and developing more potent analogs of the compound.
合成方法
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide can be synthesized using a method that involves the reaction of 5-chloropentanoyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine in the presence of triethylamine. The resulting compound is then treated with ammonia to obtain N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
155930-18-0 |
|---|---|
产品名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
分子式 |
C15H25ClN4O3 |
分子量 |
344.84 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-9-19-13(17)12(18-11(21)7-5-6-8-16)14(22)20(10-4-2)15(19)23/h3-10,17H2,1-2H3,(H,18,21) |
InChI 键 |
NCHBXPBGNKZAIC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
同义词 |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-5-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



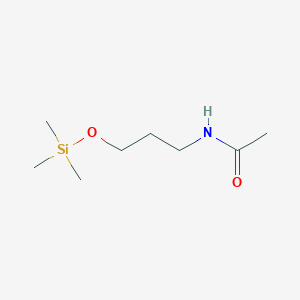
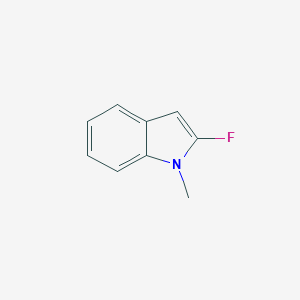
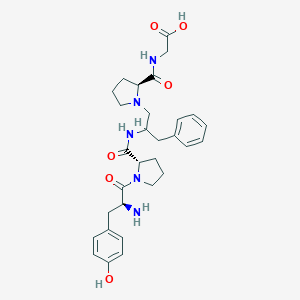
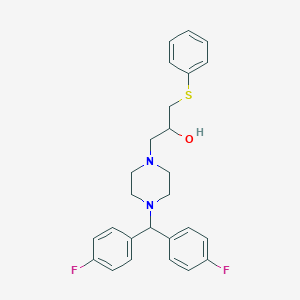

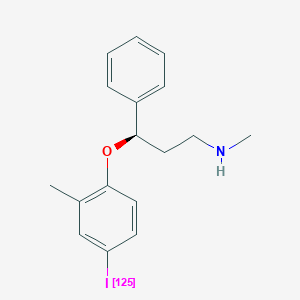
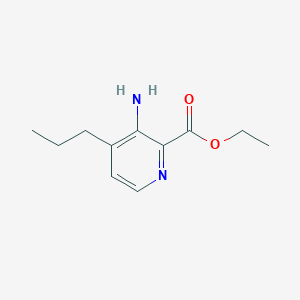
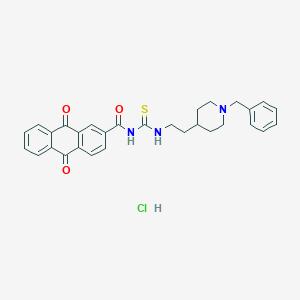

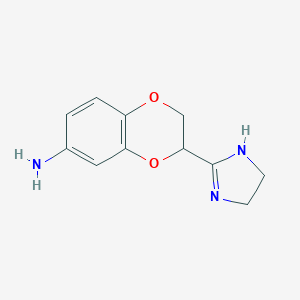

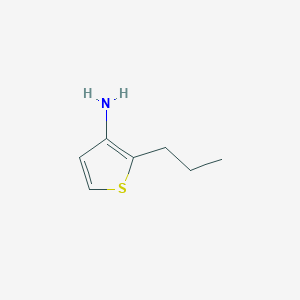
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)